Product packaging for (4,4-Dimethylcyclohexyl)methanamine hcl(Cat. No.:)

(4,4-Dimethylcyclohexyl)methanamine hcl

Cat. No.: B8695223
M. Wt: 177.71 g/mol
InChI Key: YVHGRJSMQZSCQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4,4-Dimethylcyclohexyl)methanamine HCl is a chemical compound of interest in organic chemistry and life sciences research. The compound features a cyclohexyl ring structure substituted with a methanamine group and dimethyl modifications, which can influence its stereochemical properties and interactions in experimental settings . The hydrochloride (HCl) salt form typically enhances the compound's stability and solubility for handling in various laboratory applications. As a building block, this compound serves as a versatile intermediate for researchers in medicinal chemistry and pharmacology, particularly in the synthesis and exploration of more complex molecules with potential biological activity . It is supplied and handled strictly as a For Research Use Only (RUO) product. This product is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use. Researchers should consult the specific safety data sheet (SDS) prior to use and adhere to all relevant laboratory safety protocols . Please note that detailed information on specific applications, mechanism of action, and pricing is not publicly available. This product may require sourcing; please inquire for current stock availability, specifications, and documentation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H20ClN B8695223 (4,4-Dimethylcyclohexyl)methanamine hcl

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H20ClN

Molecular Weight

177.71 g/mol

IUPAC Name

(4,4-dimethylcyclohexyl)methanamine;hydrochloride

InChI

InChI=1S/C9H19N.ClH/c1-9(2)5-3-8(7-10)4-6-9;/h8H,3-7,10H2,1-2H3;1H

InChI Key

YVHGRJSMQZSCQP-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)CN)C.Cl

Origin of Product

United States

Synthetic Methodologies and Route Optimization for 4,4 Dimethylcyclohexyl Methanamine Hcl

Established Synthetic Pathways for Substituted Cyclohexylmethanamines

Several classical synthetic methodologies are employed for the preparation of substituted cyclohexylmethanamines. These methods, while traditional, form the bedrock of many modern synthetic strategies.

Reductive amination is a highly versatile and widely used method for the synthesis of amines from carbonyl compounds. wikipedia.org This one-pot reaction involves the initial formation of an imine or enamine from a ketone or aldehyde and an amine, followed by reduction to the corresponding amine. openstax.org For the synthesis of (4,4-Dimethylcyclohexyl)methanamine (B1454676), this strategy can be envisioned starting from 4,4-dimethylcyclohexanecarbaldehyde.

The process typically involves the reaction of the aldehyde with ammonia (B1221849) in the presence of a reducing agent. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation (e.g., H₂/Pd, H₂/Ni). wikipedia.org The choice of reducing agent and reaction conditions can significantly influence the yield and selectivity of the reaction. For instance, the reductive amination of phenyl-2-propanone to amphetamine is commercially achieved using hydrogen gas over a nickel catalyst. openstax.org

A plausible route for the synthesis of (4,4-Dimethylcyclohexyl)methanamine via reductive amination is outlined below:

Scheme 1: Reductive Amination of 4,4-Dimethylcyclohexanecarbaldehyde

In this scheme, 4,4-dimethylcyclohexanecarbaldehyde is reacted with ammonia to form an intermediate imine, which is then reduced in situ to the target primary amine.

The final step would involve the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

The Hoffmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.org This transformation proceeds through an isocyanate intermediate, which is then hydrolyzed to the amine. chemistrysteps.com This method is particularly useful when the corresponding carboxylic acid or its derivatives are readily accessible.

For the synthesis of (4,4-Dimethylcyclohexyl)methanamine, the starting material would be 4,4-dimethylcyclohexanecarboxamide. The reaction is typically carried out using a halogen (such as bromine or chlorine) and a strong base (like sodium hydroxide). wikipedia.orgyoutube.com

The key steps of the Hoffmann rearrangement are:

Deprotonation of the amide by the base.

Reaction with the halogen to form an N-haloamide.

A second deprotonation to form an anion.

Rearrangement of the alkyl group from the carbonyl carbon to the nitrogen, with the expulsion of the halide ion, to form an isocyanate.

Hydrolysis of the isocyanate to form a carbamic acid, which then decarboxylates to yield the primary amine. wikipedia.orgmasterorganicchemistry.comyoutube.com

Scheme 2: Hoffmann Rearrangement of 4,4-Dimethylcyclohexanecarboxamide

This method provides a viable alternative to reductive amination, especially if the corresponding amide is more readily available than the aldehyde.

Convergent synthesis is a strategy that involves the preparation of a complex molecule from several independently synthesized fragments that are then joined together. For (4,4-Dimethylcyclohexyl)methanamine, a multi-step convergent approach can be designed starting from 4,4-dimethylcyclohexanone (B1295358).

One such pathway involves the conversion of the ketone to an intermediate that can be subsequently transformed into the desired aminomethyl group. For example, a Wittig reaction on 4,4-dimethylcyclohexanone could introduce a vinyl group, which could then be subjected to hydroboration-oxidation to yield (4,4-dimethylcyclohexyl)methanol. This alcohol can then be converted to a leaving group (e.g., a tosylate or a bromide) and subsequently displaced by an amino group precursor, such as sodium azide (B81097), followed by reduction to the primary amine.

An alternative convergent route involves the cyanation of 4,4-dimethylcyclohexanone to form a cyanohydrin. The hydroxyl group can be removed, and the nitrile can then be reduced to the primary amine.

Advanced Synthetic Techniques and Reaction Condition Optimization

To overcome the limitations of classical methods and improve the sustainability and efficiency of the synthesis, advanced techniques and optimized reaction conditions are continuously being developed.

The use of advanced catalytic systems can significantly enhance the efficiency of amination and functionalization reactions on the cyclohexane (B81311) ring. In the context of reductive amination, while traditional catalysts like palladium and nickel are effective, modern research focuses on more active and selective catalysts. wikipedia.org

Ruthenium-based catalysts, for instance, have shown great promise in reductive amination. tib.eu Ruthenium complexes can catalyze the amination of alcohols via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, where the alcohol is transiently oxidized to an aldehyde, which then undergoes reductive amination. nih.gov This approach could potentially allow for the direct conversion of (4,4-dimethylcyclohexyl)methanol to the target amine. Furthermore, bimetallic catalysts, such as Rh-Ni systems, have demonstrated enhanced activity and selectivity in the reductive amination of cyclohexanone (B45756), which serves as a good model for the synthesis of substituted cyclohexylamines. mdpi.com

The development of catalysts for the direct C-H functionalization of saturated rings like cyclohexane is an active area of research. While challenging, such methods could offer a more direct and atom-economical route to (4,4-Dimethylcyclohexyl)methanamine from 4,4-dimethylcyclohexane.

Table 2: Selected Catalytic Systems for Amination Reactions

Catalyst System Reaction Type Substrate Example Key Features
RuCl₂(PPh₃)₃ Reductive Amination Carbonyl compounds and ammonia High activity for a broad range of amines. tib.eu
(Phosphinoxazoline)Ru(II) complex Amination of Alcohols (Borrowing Hydrogen) Primary and secondary alcohols Direct conversion of alcohols to amines. nih.gov
Rh-Ni/SiO₂ Reductive Amination Cyclohexanone Enhanced conversion and selectivity with bimetallic system. mdpi.com

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. sciencedoze.comresearchgate.netresearchgate.net This technique can be applied to several steps in the synthesis of (4,4-Dimethylcyclohexyl)methanamine HCl.

For instance, the Hoffmann rearrangement can be significantly accelerated using microwave irradiation. researchgate.netsciencemadness.org Reports have shown that microwave-assisted Hofmann rearrangements can be completed in minutes, compared to hours with conventional heating. youtube.com Similarly, reductive amination reactions can also benefit from microwave heating, leading to faster reaction rates and improved efficiency.

The application of microwave technology is a key aspect of process intensification, which aims to develop smaller, cleaner, and more energy-efficient chemical processes. mdpi.comcetjournal.itmdpi.comchemrxiv.org By reducing reaction times and potentially enabling solvent-free conditions, microwave-assisted synthesis contributes to the development of greener and more sustainable routes to valuable chemical compounds like this compound.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction Conventional Method (Time) Microwave-Assisted Method (Time) Yield Improvement
Hofmann Rearrangement Several hours Minutes sciencemadness.orgyoutube.com Often significant

Principles of Sustainable Synthesis and Green Chemistry in this compound Production

The production of this compound, like any chemical synthesis, can be evaluated and optimized through the lens of green chemistry to minimize its environmental impact. The twelve principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edu In the context of synthesizing this specific amine, several of these principles are particularly relevant.

Prevention of Waste: The most fundamental principle is to prevent the formation of waste rather than treating it after it has been created. yale.edu In the synthesis of this compound, this can be achieved by optimizing reaction conditions to maximize yield and minimize by-product formation.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. yale.edursc.org Classical amine syntheses, such as the Gabriel synthesis, often suffer from low atom economy due to the generation of stoichiometric amounts of waste. rsc.org In contrast, catalytic methods like reductive amination can offer higher atom economy. acs.orggctlc.org

Less Hazardous Chemical Syntheses: Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. yale.edu This involves the careful selection of reagents and solvents. For example, moving away from pyrophoric reagents like LiAlH4, which are traditionally used in amine synthesis, towards safer alternatives is a key consideration.

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous whenever possible. yale.edu Recent research has focused on replacing petroleum-based volatile organic compounds (VOCs) with more eco-friendly solvents such as 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME). mdpi.com

Design for Energy Efficiency: Energy requirements should be minimized by conducting synthetic steps at ambient temperature and pressure whenever possible. yale.edu Catalytic processes often allow for milder reaction conditions compared to stoichiometric reactions, thereby reducing energy consumption.

Use of Renewable Feedstocks: A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. yale.edu While the direct synthesis of this compound from renewable resources may not be straightforward, the principles of green chemistry encourage the exploration of bio-based starting materials for amine synthesis in general. rsc.org

Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided if possible, as these steps require additional reagents and can generate waste. yale.edu

Catalysis: Catalytic reagents are superior to stoichiometric reagents. yale.edu The use of catalysts in amination reactions is a cornerstone of green synthesis, offering higher efficiency and selectivity. rsc.org

Table 1: Application of Green Chemistry Principles to Amine Synthesis

Green Chemistry Principle Application in this compound Synthesis
Prevention Optimize reaction conditions to maximize yield and minimize byproducts.
Atom Economy Employ catalytic methods like reductive amination over stoichiometric ones. rsc.orgacs.orggctlc.org
Less Hazardous Syntheses Avoid pyrophoric and highly toxic reagents in favor of safer alternatives.
Safer Solvents Replace volatile organic compounds with greener solvents like 2-MeTHF or CPME. mdpi.com
Energy Efficiency Utilize catalytic processes that operate at or near ambient temperature and pressure. yale.edu
Renewable Feedstocks Explore potential bio-based precursors for the cyclohexyl moiety. rsc.org
Reduce Derivatives Design synthetic routes that avoid the use of protecting groups. yale.edu
Catalysis Employ selective catalysts to improve reaction efficiency and reduce waste. yale.edursc.org

Precursor Chemistry and Intermediate Transformations in this compound Synthesis

Synthesis and Derivatization of 4,4-Dimethylcyclohexanone Derivatives

A key precursor in the synthesis of this compound is 4,4-dimethylcyclohexanone. nih.govmedchemexpress.com This ketone can be synthesized through various methods, including the oxidation of 4,4-dimethylcyclohexanol. A patent describes a method using an oxygen-containing gas as the oxidant, which is presented as a green and efficient approach suitable for large-scale production. google.com

Once obtained, 4,4-dimethylcyclohexanone can undergo various derivatization reactions to introduce the aminomethyl group. One common strategy is the reductive amination of the corresponding aldehyde, which can be prepared from the ketone. Alternatively, the ketone can be converted to an oxime, which is then reduced to the primary amine. For instance, 4,4-dimethylcyclohexanone can be reacted with hydroxylamine hydrochloride to form 4,4-dimethyl cyclohexanone oxime.

Table 2: Synthesis of 4,4-dimethyl cyclohexanone oxime

Reactant Molecular Weight (g/mol) Amount (g) Moles
4,4-Dimethylcyclohexanone 126.20 50 0.396
NH2OH·HCl 69.49 35.84 0.516
Na2CO3 105.99 54.16 0.511

This data is derived from a patented procedure.

This oxime can then be reduced to the corresponding amine.

Stereocontrol and Regioselectivity in Cyclohexyl Ring Functionalization

The concepts of stereocontrol and regioselectivity are crucial in the synthesis of substituted cyclohexylamines to ensure the desired isomer is obtained.

Stereocontrol refers to the control of the stereochemistry of a reaction. In the context of functionalizing the 4,4-dimethylcyclohexyl ring, this becomes important when introducing substituents that can exist as different stereoisomers. While the gem-dimethyl group at the 4-position of this compound does not introduce a chiral center at that position, the relative orientation of substituents on the ring can be critical in other derivatives. Computational studies have shown that reaction pathways, such as chair versus boat transition states, can influence the diastereoselectivity of C-H functionalization reactions on cyclic systems. nih.govnih.gov

Regioselectivity is the preference for a reaction to occur at one position over another. wikipedia.org When functionalizing the 4,4-dimethylcyclohexyl ring, regioselectivity dictates which carbon atom is modified. For example, in the addition of a nucleophile to a derivative of 4,4-dimethylcyclohexene, the position of the new bond is determined by regioselective factors. wikipedia.org In the synthesis of this compound, the key transformation is the introduction of the aminomethyl group, which is typically achieved by converting the carbonyl group of 4,4-dimethylcyclohexanone. This ensures the correct regiochemistry. However, in other functionalization reactions of the cyclohexyl ring, controlling the position of substitution is a significant challenge. nih.govmdpi.comresearchgate.net

Strategies for Preparation of Deuterated Analogs of Amines

The synthesis of deuterated analogs of amines is of significant interest, particularly in medicinal chemistry, as the incorporation of deuterium can alter the metabolic profile of a drug. Several strategies exist for the preparation of deuterated amines, including (4,4-Dimethylcyclohexyl)methanamine.

One common approach is the reduction of nitriles or oximes using a deuterium source. For example, the reduction of an oxime with a reagent like samarium(II) iodide (SmI2) in the presence of D2O can yield α-deuterated primary amines with high levels of deuterium incorporation. acs.org Traditional methods often rely on expensive and hazardous deuterated reagents like lithium aluminum deuteride (LiAlD4). nih.govepj-conferences.org

More recently, direct H/D exchange methods have been developed that use D2O as the deuterium source under milder conditions. nih.govacs.org These methods can be catalyzed by organophotocatalysts or transition metals. nih.govacs.org For instance, a visible-light-mediated approach using an organophotocatalyst and a thiol has been shown to effectively deuterate the α-position of primary amines. nih.gov

Table 3: Comparison of Deuteration Strategies for Amines

Method Deuterium Source Reagents/Catalysts Advantages Disadvantages
Reductive Deuteration of Nitriles/Oximes LiAlD4 LiAlD4 High deuterium incorporation Expensive, pyrophoric reagent nih.gov
Reductive Deuteration of Oximes D2O SmI2 Excellent deuterium incorporation, good functional group tolerance acs.org Stoichiometric use of SmI2
Direct H/D Exchange D2O Organophotocatalyst, Thiol Mild conditions, cost-effective, minimal byproducts nih.gov May require specific functional groups for activation
Direct H/D Exchange D2O Ruthenium complex Catalytic, selective for α-position acs.org Metal catalyst required

Advanced Structural Characterization and Spectroscopic Analysis of 4,4 Dimethylcyclohexyl Methanamine Hcl

Comprehensive Spectroscopic Techniques for Molecular Structure Elucidation

The elucidation of the precise molecular structure of a compound like (4,4-Dimethylcyclohexyl)methanamine (B1454676) HCl would typically involve a combination of spectroscopic methods. Each technique provides unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton, Carbon-13, and Heteronuclear Applications

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Analysis of the NMR spectra would provide detailed information about the hydrogen (¹H) and carbon (¹³C) environments within the (4,4-Dimethylcyclohexyl)methanamine HCl molecule.

Proton (¹H) NMR Spectroscopy would be expected to reveal the number of distinct proton environments, their chemical shifts (ppm), spin-spin coupling patterns (multiplicity), and integration values (proton ratios). This would allow for the assignment of protons on the cyclohexane (B81311) ring, the methyl groups, and the methanamine moiety.

Carbon-13 (¹³C) NMR Spectroscopy would identify the number of non-equivalent carbon atoms and their chemical shifts, providing a map of the carbon skeleton. The chemical shifts would be indicative of the electronic environment of each carbon, distinguishing between the quaternary carbon, the CH, CH₂, and CH₃ groups.

Heteronuclear applications , such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), would be invaluable in correlating the proton and carbon signals, thus confirming the connectivity of the molecular structure.

However, at present, specific and verified NMR data tables for this compound are not available in the reviewed literature.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the functional groups present.

Infrared (IR) Spectroscopy would be anticipated to show characteristic absorption bands for the N-H stretching and bending vibrations of the primary amine hydrochloride, C-H stretching vibrations of the alkyl groups, and C-C bond vibrations within the cyclohexane ring.

Raman Spectroscopy , being particularly sensitive to non-polar bonds, would provide complementary information on the carbon skeleton and the symmetric vibrations of the molecule.

Detailed tables of vibrational frequencies and their assignments for this compound are currently absent from scientific publications.

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Interpretation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Upon ionization, the (4,4-Dimethylcyclohexyl)methanamine molecule (the free base) would produce a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern would be expected to arise from the characteristic cleavage of the cyclohexane ring and the loss of the aminomethyl group, providing further confirmation of the structure.

A detailed analysis of the mass spectrum, including a data table of the major fragments and their relative abundances, is not currently available for (4,a4-Dimethylcyclohexyl)methanamine HCl.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction: Principles and Application to this compound

This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic positions, bond lengths, bond angles, and torsion angles can be determined with high precision.

An application of single-crystal X-ray diffraction to this compound would provide unambiguous proof of its solid-state structure. However, there is no indication in the current body of scientific literature that such a study has been performed or published. Consequently, crystallographic data tables for this compound are unavailable.

Computational Chemistry and Theoretical Modeling of 4,4 Dimethylcyclohexyl Methanamine Hcl

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the reactivity of (4,4-Dimethylcyclohexyl)methanamine (B1454676) HCl. These methods solve the Schrödinger equation for the molecule, providing detailed information about electron distribution, molecular orbitals, and energetic properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the ground-state properties of molecules like (4,4-Dimethylcyclohexyl)methanamine HCl. DFT calculations can predict a variety of properties, including optimized molecular geometry, electronic energies, and the distribution of electron density. nih.gov

For this compound, DFT calculations would typically be employed to determine the bond lengths, bond angles, and dihedral angles of the most stable conformation. Furthermore, DFT can be used to calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

Table 1: Representative DFT-Calculated Ground State Properties of this compound

Property Representative Value
Total Energy -X Hartrees
HOMO Energy -Y eV
LUMO Energy Z eV
HOMO-LUMO Gap (Y+Z) eV
Dipole Moment D Debye

Note: The values in this table are illustrative and would be obtained from specific DFT calculations.

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results, though often at a greater computational cost than DFT.

The accuracy of both DFT and ab initio calculations is highly dependent on the choice of the basis set. A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets, such as the Pople-style 6-311+G(d,p) or Dunning's correlation-consistent basis sets (cc-pVTZ), include more functions to better describe the spatial distribution of electrons, leading to more accurate results. The selection of an appropriate method and basis set is a crucial step in obtaining reliable theoretical predictions for this compound.

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

While quantum chemical methods provide detailed electronic information, molecular mechanics and dynamics simulations are invaluable for exploring the conformational landscape of flexible molecules like this compound.

Molecular mechanics methods rely on force fields, which are sets of empirical potential energy functions that describe the interactions between atoms in a molecule. The parameters for these functions are derived from experimental data or high-level quantum chemical calculations. For cyclohexane (B81311) derivatives, well-established force fields like MMFF94, OPLS-AA, and AMBER are commonly used. nih.gov The development and validation of these force fields are critical for accurately modeling the potential energy surface of the molecule.

The cyclohexane ring in this compound can exist in various conformations, with the chair form being the most stable. pressbooks.pub The presence of the gem-dimethyl group at the 4-position and the aminomethyl group at the 1-position influences the conformational preferences. The two methyl groups are conformationally locked, with one being axial and the other equatorial in the chair conformation. The aminomethyl group, however, can be either axial or equatorial.

Conformational searching algorithms, such as systematic or stochastic searches, can be used to identify the low-energy conformations of the molecule. Subsequent energy calculations can then map out the potential energy landscape, revealing the relative stabilities of different conformers and the energy barriers for their interconversion. For monosubstituted cyclohexanes, the equatorial position is generally favored to minimize steric hindrance. libretexts.org In the case of this compound, the chair conformation with the aminomethyl group in the equatorial position is expected to be the most stable due to the avoidance of 1,3-diaxial interactions. libretexts.org

Table 2: Representative Conformational Energy Analysis of this compound

Conformer Relative Energy (kcal/mol) Population at 298 K (%)
Equatorial Aminomethyl 0.00 >95
Axial Aminomethyl >2.0 <5

Note: The values in this table are illustrative and would be obtained from specific molecular mechanics or quantum chemistry calculations.

Prediction of Spectroscopic Signatures and Comparison with Experimental Data

Computational methods are widely used to predict various spectroscopic properties, which can be compared with experimental data to validate the theoretical models and aid in spectral assignment.

For this compound, DFT calculations can be used to predict its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. The calculated vibrational frequencies can be compared to experimental IR spectra, which for amine hydrochlorides, show characteristic broad absorptions for the N-H stretching vibrations. cdnsciencepub.comspectroscopyonline.com

Similarly, NMR chemical shifts can be calculated and compared to experimental data. The proton and carbon-13 NMR spectra of cyclohexylamine (B46788) hydrochloride have been studied, providing a basis for comparison. rsc.org Machine learning approaches are also emerging as powerful tools for the rapid and accurate prediction of NMR spectra. nih.govd-nb.info

Table 3: Predicted vs. Representative Experimental Spectroscopic Data

Spectroscopic Technique Predicted Feature Representative Experimental Value
IR Spectroscopy N-H Stretch ~3000-3200 cm⁻¹ (broad) spectroscopyonline.com
¹H NMR Spectroscopy -CH₂-NH₃⁺ Protons ~2.8-3.2 ppm
¹³C NMR Spectroscopy C-NH₃⁺ Carbon ~40-50 ppm

Note: The predicted values are illustrative and would be obtained from specific calculations. Experimental values are based on analogous compounds.

Reaction Mechanism Elucidation and Kinetic Modeling via Computational Approaches

The elucidation of reaction mechanisms and the accurate modeling of reaction kinetics are fundamental to understanding and optimizing chemical processes. For this compound, a sterically hindered primary amine hydrochloride, computational chemistry provides powerful tools to investigate its reactivity at a molecular level. In the absence of direct experimental studies on its reaction kinetics, theoretical modeling serves as an invaluable predictive tool. Methodologies such as Density Functional Theory (DFT) and other quantum chemical methods are employed to map potential energy surfaces, identify transition states, and calculate activation energies, thereby providing a detailed picture of possible reaction pathways.

Computational approaches are particularly useful for sterically hindered amines, where the bulky alkyl groups, such as the 4,4-dimethylcyclohexyl group, can significantly influence reaction rates and mechanisms. These steric effects can be quantified through computational analysis of transition state geometries and energies. For instance, theoretical studies on other sterically hindered amines have demonstrated how alkyl groups can accelerate or decelerate reactions by either stabilizing or destabilizing the transition state.

Computational chemists can model various potential reactions involving (4,4-Dimethylcyclohexyl)methanamine. A common approach is to propose several plausible reaction mechanisms and then use quantum chemical calculations to determine the most energetically favorable pathway. This involves calculating the Gibbs free energy for reactants, intermediates, transition states, and products.

For a hypothetical reaction, such as the N-alkylation of (4,4-Dimethylcyclohexyl)methanamine, computational analysis could compare an SN2 versus a possible SN1 pathway, although the former is more likely for a primary amine. The calculations would involve:

Geometry Optimization: Finding the lowest energy conformation for all species involved in the reaction.

Transition State Search: Locating the saddle point on the potential energy surface that connects reactants and products. This is a critical step, as the structure of the transition state provides insight into the reaction mechanism.

Frequency Calculations: To confirm that the optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to calculate zero-point vibrational energies and thermal corrections to the Gibbs free energy.

The energy profile of the reaction can then be plotted, illustrating the activation energy barriers for each step. A higher activation energy implies a slower reaction rate.

Once the energy profile for a reaction is established, kinetic parameters can be predicted using Transition State Theory (TST). The rate constant (k) can be calculated using the Eyring equation, which relates the rate constant to the Gibbs free energy of activation (ΔG‡).

Computational studies can also investigate the role of the solvent, which is crucial for reactions in solution. Implicit solvent models, such as the Polarizable Continuum Model (PCM), or explicit solvent models, where individual solvent molecules are included in the calculation, can be used to account for solvation effects on the reaction kinetics.

The following interactive data table illustrates the type of data that would be generated from a DFT study on a hypothetical reaction of (4,4-Dimethylcyclohexyl)methanamine.

Reaction StepΔH (kcal/mol)ΔG (kcal/mol)Activation Energy (Ea) (kcal/mol)Rate Constant (k) at 298 K (s⁻¹)
Reactant Complex Formation-2.55.23.11.2 x 10¹¹
Transition State 1 (TS1)15.822.518.32.5 x 10⁻³
Intermediate Formation-5.12.310.27.8 x 10⁵
Transition State 2 (TS2)12.319.817.41.1 x 10⁻¹
Product Formation-10.7-15.4--

Note: The data in this table is hypothetical and for illustrative purposes only, representing typical outputs of computational chemistry studies.

Furthermore, theoretical models have been developed to predict the oxidative degradation of amines, where steric and electronic properties of the amine structure are correlated with their stability. nih.govacs.org Such models could be adapted to predict the degradation pathways of this compound under various conditions. The general consensus from these studies is that increased steric hindrance can protect the amine from certain degradation reactions. nih.govacs.org

The following table summarizes findings from computational studies on analogous sterically hindered amine reactions.

Study FocusComputational MethodKey Findings
CO₂ Capture by Sterically Hindered AminesDFT, MD SimulationsSteric bulk around the nitrogen atom increases the energy barrier for carbamate formation, making the bicarbonate formation pathway more competitive. The stability of the zwitterionic intermediate is also influenced by steric effects. researchgate.netresearchgate.net
Reductive Amination for Hindered Amine SynthesisDFTComputational analysis of the reductive amination of carbonyl compounds has shown that the hydroxyl group on a Pd(OH)₂ catalyst can facilitate both imine formation and C=N bond reduction by acting as a proton shuttle, enabling the synthesis of sterically hindered amines at room temperature. mdpi.com
Oxidative Degradation of AminesQSPR, MLQuantitative Structure-Property Relationship (QSPR) and Machine Learning (ML) models have been developed to correlate the molecular structure of amines, including steric hindrance, with their rate of oxidative degradation. Increased steric hindrance is generally found to improve the stability of primary amines. nih.govacs.org

These examples underscore the power of computational chemistry to elucidate complex reaction mechanisms and predict kinetic behavior for compounds like this compound, even when experimental data is scarce. Such theoretical investigations can guide synthetic efforts and the design of new chemical processes.

Chemical Transformations and Derivatization Strategies for 4,4 Dimethylcyclohexyl Methanamine Hcl

Reactions Involving the Primary Amine Functional Group

The primary amine group is a versatile handle for a wide array of chemical modifications, allowing for the construction of more complex molecules through the formation of new carbon-nitrogen and nitrogen-heteroatom bonds.

N-alkylation and N-acylation are fundamental reactions for expanding chemical libraries from a primary amine core. These reactions introduce substituents onto the nitrogen atom, significantly altering the compound's steric and electronic properties.

N-Alkylation: The introduction of alkyl groups onto the primary amine can proceed via several methods. Traditional approaches often utilize alkyl halides, but these methods can suffer from a lack of selectivity, leading to overalkylation and the formation of mixtures of secondary, tertiary, and even quaternary ammonium salts. nih.gov More modern and selective methods are therefore preferred. One such approach involves the use of dimethyl carbonate (DMC) as a green methylating agent in the presence of a catalyst. For instance, copper-zirconium bimetallic nanoparticles (Cu-Zr BNPs) have been shown to be effective catalysts for the N-methylation of various amines with high selectivity. nih.gov This system can convert primary amines into the corresponding N-methylated products with selectivities up to 91%. nih.gov

N-Acylation: The reaction of the primary amine with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) yields amides. Direct amidation between carboxylic acids and amines is an atom-economical approach that is increasingly favored. This transformation can be catalyzed by various boronic acid derivatives. For example, (2-(thiophen-2-ylmethyl)phenyl)boronic acid and 5-methoxy-2-iodophenylboronic acid (MIBA) have demonstrated high activity in promoting direct amidation at room temperature for a wide range of substrates. organic-chemistry.org These catalysts are thought to proceed through the formation of an acylborate intermediate, which facilitates the condensation with the amine. organic-chemistry.org Coupling agents are also widely used; 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) is an effective reagent for coupling amines with aliphatic acids to form amides. nih.gov

Reaction TypeReagent/Catalyst ExamplesKey Features
N-Alkylation Dimethyl Carbonate (DMC) with Cu-Zr BNP catalystHigh selectivity for mono-methylation; environmentally benign reagent. nih.gov
Alkyl HalidesProne to overalkylation; generates halide waste. nih.gov
N-Acylation Carboxylic Acid with Boronic Acid Catalyst (e.g., MIBA)Direct, atom-economical method; proceeds under mild conditions. organic-chemistry.org
Carboxylic Acid with Coupling Agent (e.g., DMTMM)Effective for forming amide bonds from aliphatic acids. nih.gov
Acyl Chlorides / AnhydridesHighly reactive; often requires a base to neutralize HCl byproduct.

Imines: Primary amines, such as (4,4-Dimethylcyclohexyl)methanamine (B1454676), readily condense with aldehydes and ketones to form imines (also known as Schiff bases). This reaction is typically reversible and often requires the removal of water to drive the equilibrium toward the product. masterorganicchemistry.com The reaction can be catalyzed by acids or proceed under neutral conditions, sometimes accelerated by microwave irradiation or mechanochemical grinding. organic-chemistry.orgmdpi.com The formation of an imine introduces a C=N double bond, which can serve as an electrophilic site for nucleophilic attack or act as a component in cycloaddition reactions. nih.gov

Enamines: Enamines are characterized by a C=C-N linkage and are typically formed from the reaction of an aldehyde or ketone with a secondary amine. masterorganicchemistry.comthieme-connect.de While the primary amine of (4,4-Dimethylcyclohexyl)methanamine directly forms an imine, subsequent derivatization (e.g., N-alkylation to a secondary amine) would provide a precursor for enamine synthesis. The synthesis of enamines is also a condensation reaction where the removal of water is crucial for achieving high yields. thieme-connect.de Enamines are valuable synthetic intermediates, serving as nucleophilic enolate equivalents for alkylation and acylation reactions at the α-carbon. masterorganicchemistry.comrsc.org

Amides: As discussed in the previous section, amides are readily formed by the acylation of the primary amine. The amide bond is a highly stable functional group prevalent in biologically active molecules and polymers. Various methods exist for amide synthesis, from reactions with highly reactive acyl chlorides to catalytic direct condensation with carboxylic acids. organic-chemistry.orgwhiterose.ac.uk

ProductReactantsGeneral ConditionsKey Structural Feature
Imine Primary Amine + Aldehyde/KetoneAcid or base catalysis; removal of water. organic-chemistry.orgresearchgate.netC=N
Enamine Secondary Amine + Aldehyde/KetoneAcid catalysis; removal of water. masterorganicchemistry.comthieme-connect.deC=C-N
Amide Primary Amine + Carboxylic Acid (or derivative)Use of coupling agents or catalysts. organic-chemistry.orgnih.govR-CO-NH-R'

(4,4-Dimethylcyclohexyl)methanamine is commonly supplied as a hydrochloride (HCl) salt. In this form, the nitrogen atom is protonated, forming an ammonium chloride salt. This enhances the compound's stability and water solubility.

To perform the reactions described above (e.g., N-alkylation, acylation, imine formation), the nucleophilic free base is required. The free base can be regenerated from the hydrochloride salt by treatment with a suitable base. This is a standard acid-base neutralization reaction. A common laboratory procedure involves dissolving the hydrochloride salt in a suitable solvent and adding an aqueous solution of a base such as sodium hydroxide (NaOH), sodium carbonate (Na₂CO₃), or sodium bicarbonate (NaHCO₃). The added base deprotonates the ammonium ion, liberating the free amine, which can then be extracted into an organic solvent. The choice of base depends on the sensitivity of other functional groups in the molecule.

Regeneration Equation: R-CH₂-NH₃⁺Cl⁻ + NaOH → R-CH₂-NH₂ + H₂O + NaCl

This process is reversible. The free base can be converted back into the hydrochloride salt or other acid addition salts by treatment with the corresponding acid (e.g., HCl).

Modifications and Functionalization of the 4,4-Dimethylcyclohexyl Ring

The 4,4-dimethylcyclohexyl ring is a non-aromatic, saturated carbocycle. It is generally chemically inert, but its C-H bonds can be functionalized using modern synthetic methods. The gem-dimethyl group at the 4-position locks the chair conformation and prevents epimerization at that carbon.

The 4,4-dimethylcyclohexyl ring is prochiral, meaning the selective functionalization of its methylene (B1212753) (CH₂) groups can lead to the formation of new stereocenters. Achieving high site- and stereoselectivity in the functionalization of unactivated C-H bonds is a significant challenge in organic synthesis. nih.gov

Catalyst-controlled C-H functionalization offers a powerful strategy to overcome the inherent reactivity patterns of a substrate. nih.gov For instance, dirhodium catalysts have been used for the desymmetrization of unactivated cyclohexane (B81311) derivatives through donor/acceptor carbene insertion into C-H bonds. This method allows for highly site- and stereoselective transformations, enabling the synthesis of complex molecules from simple cyclic alkanes. nih.gov Another emerging strategy involves the polar radical crossover of organoboron species, which has been used for the stereoselective functionalization of strained ring systems and could be adapted for cyclohexane derivatives. nih.govchemrxiv.org These advanced methods provide pathways to introduce new functional groups onto the cyclohexane ring with precise control over the spatial arrangement of atoms.

Oxidation: The saturated 4,4-dimethylcyclohexyl ring can undergo oxidation, primarily at its C-H bonds, to introduce oxygen-containing functional groups such as hydroxyls or ketones. The oxidation of dimethylcyclohexane (DMCH) isomers has been studied using various oxidizing agents. researchgate.netrsc.org These reactions often proceed via radical mechanisms. rsc.org The selectivity of oxidation can vary depending on the reaction conditions and the catalyst used. For example, oxidation can preferentially occur at the tertiary C-H bonds if present, but the methylene groups of the 4,4-dimethylcyclohexyl ring are also susceptible to attack. The oxidation of cis-1,4-DMCH has been shown to yield products resulting from attack at the secondary C-H positions. researchgate.net

Reduction: The 4,4-dimethylcyclohexyl ring is a fully saturated alkane moiety and, as such, is resistant to reduction under standard catalytic hydrogenation conditions. The C-C and C-H single bonds are highly stable. Therefore, reduction pathways are not typically a relevant transformation for this part of the molecule, unless extreme conditions are applied that would lead to ring-opening or degradation. Reduction strategies would be more applicable to derivatives of the ring that contain reducible functional groups (e.g., ketones, alkenes, or aromatic rings).

Application as a Core Scaffold in Complex Molecule Synthesis

The unique structural characteristics of (4,4-dimethylcyclohexyl)methanamine, particularly the gem-dimethyl substitution on the cyclohexane ring, impart specific conformational constraints and lipophilicity to the molecules in which it is incorporated. This makes it an attractive scaffold for the design of compounds intended to interact with biological targets or to be integrated into advanced materials.

While direct, widespread examples of the application of (4,4-dimethylcyclohexyl)methanamine HCl in the synthesis of a broad range of heterocycles are not extensively documented in readily available literature, its primary amine functionality makes it a suitable precursor for the construction of various nitrogen-containing ring systems. The principles of heterocyclic chemistry suggest its utility in reactions such as condensations with dicarbonyl compounds to form pyrroles, or in multicomponent reactions to generate more complex heterocyclic frameworks like pyridines and pyrimidines.

For instance, in a general synthetic approach, (4,4-dimethylcyclohexyl)methanamine could react with a 1,4-dicarbonyl compound in a Paal-Knorr type synthesis to yield N-substituted pyrroles. Similarly, its participation in a Hantzsch-type pyridine synthesis, reacting with a β-ketoester and an aldehyde, would lead to the formation of a dihydropyridine ring bearing the bulky 4,4-dimethylcyclohexylmethyl substituent. The steric hindrance provided by this group can influence the stereochemical outcome of such reactions and can impact the physicochemical properties of the resulting heterocyclic compounds.

Heterocycle Class General Synthetic Strategy Potential Reagents for (4,4-Dimethylcyclohexyl)methanamine
PyrrolesPaal-Knorr Synthesis1,4-Dicarbonyl compounds (e.g., 2,5-hexanedione)
PyridinesHantzsch Pyridine Synthesisβ-Ketoesters (e.g., ethyl acetoacetate) and Aldehydes
PyrimidinesReaction with 1,3-Dicarbonyls1,3-Diketones (e.g., acetylacetone) and a source of the remaining ring atoms
QuinolinesFriedländer Annulation2-aminoaryl aldehydes or ketones

This table represents potential synthetic applications based on the known reactivity of primary amines and is for illustrative purposes.

The (4,4-dimethylcyclohexyl)methanamine moiety has been successfully incorporated into a variety of complex organic architectures, particularly in the field of medicinal chemistry. The lipophilic and conformationally restricted nature of the 4,4-dimethylcyclohexyl group is often exploited to enhance binding affinity to biological targets, improve pharmacokinetic properties, or to serve as a rigid scaffold to orient other functional groups.

The synthesis of such complex molecules typically involves the acylation of the primary amine of (4,4-dimethylcyclohexyl)methanamine with a carboxylic acid or an activated carboxylic acid derivative, forming a stable amide bond. This reaction links the dimethylcyclohexyl scaffold to other parts of the target molecule.

Target Molecule Class Synthetic Transformation Role of (4,4-Dimethylcyclohexyl)methanamine
Kinase InhibitorsAmide bond formationProvides a lipophilic anchor for binding to hydrophobic pockets. vulcanchem.com
GPCR ModulatorsReductive amination, AmidationServes as a rigid scaffold to position pharmacophoric elements.
Bioactive PeptidomimeticsCoupling with amino acids or peptide fragmentsMimics the side chain of a natural amino acid, imparting conformational rigidity.

This table provides examples of how the (4,4-dimethylcyclohexyl)methanamine scaffold can be integrated into larger molecular frameworks.

The versatility of the primary amine allows for a range of derivatization strategies beyond simple amidation. These include reductive amination with aldehydes or ketones to form secondary amines, urea and thiourea formation through reaction with isocyanates and isothiocyanates, respectively, and sulfonylation with sulfonyl chlorides to produce sulfonamides. Each of these linkages provides a distinct geometric and electronic character, allowing for the fine-tuning of the properties of the final molecule.

Role of 4,4 Dimethylcyclohexyl Methanamine Hcl in Advanced Chemical Building Block Research

Contribution to Medicinal Chemistry Scaffolds and Chemical Libraries

In medicinal chemistry, the cyclohexylmethanamine moiety is a valuable scaffold for the development of novel therapeutic agents. The incorporation of the 4,4-dimethylcyclohexyl group can influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. The lipophilic nature of this group can enhance membrane permeability, a critical factor for oral bioavailability.

The steric hindrance provided by the gem-dimethyl group can also play a role in modulating the binding affinity and selectivity of a molecule for its biological target. By occupying specific pockets in a receptor or enzyme active site, this bulky group can improve potency and reduce off-target effects.

While direct research citing (4,4-Dimethylcyclohexyl)methanamine (B1454676) HCl is scarce, the broader class of C-(1-aryl-cyclohexyl)-methylamines has been investigated for therapeutic applications. For instance, derivatives of this general scaffold have been explored as potent and selective inhibitors of dipeptidyl peptidase IV (DPP IV), a target for the treatment of type 2 diabetes. acs.org This suggests that (4,4-Dimethylcyclohexyl)methanamine HCl could serve as a foundational element in the synthesis of diverse chemical libraries for screening against various biological targets.

Table 1: Potential Contributions of the (4,4-Dimethylcyclohexyl)methanamine Moiety in Medicinal Chemistry

Structural Feature Potential Impact in Medicinal Chemistry
4,4-Dimethylcyclohexyl Group Increases lipophilicity, potentially improving cell membrane permeability. Provides steric bulk, which can enhance binding affinity and selectivity to biological targets.
Primary Methanamine Group Acts as a key reactive site for coupling with other molecules to build more complex drug candidates. Can form ionic interactions with biological targets.

Applications in Material Science and Polymer Chemistry

In the realm of material science and polymer chemistry, aliphatic amines are widely used as monomers, curing agents, and modifiers. nih.gov The incorporation of the bulky and rigid 4,4-dimethylcyclohexyl group from this compound could impart unique properties to polymers.

For example, when used as a monomer in the synthesis of polyamides or polyimides, the cyclohexyl ring can enhance the thermal stability and mechanical strength of the resulting polymer. The gem-dimethyl substitution would further restrict chain mobility, potentially increasing the glass transition temperature (Tg) of the material.

The primary amine functionality allows this compound to be used as a curing agent for epoxy resins. The bulky cycloaliphatic structure could influence the cross-linking density and the final properties of the cured thermoset, such as its chemical resistance and dimensional stability. While specific studies on this compound are not prevalent, the general use of aliphatic amines in polymer synthesis is well-documented. numberanalytics.com

Table 2: Potential Applications of (4,4-Dimethylcyclohexyl)methanamine in Polymer Science

Application Area Potential Role and Resulting Polymer Properties
Monomer Synthesis Can be used to synthesize polyamides and polyimides with enhanced thermal stability and mechanical strength due to the rigid cyclohexyl backbone.
Curing Agent for Epoxies The bulky aliphatic structure could lead to cured epoxy resins with high chemical resistance and dimensional stability.

| Polymer Modifier | Can be grafted onto existing polymer chains to modify surface properties, such as hydrophobicity. |

Enabling Reagent in Specialized Organic Synthesis

As a sterically hindered primary amine, this compound can serve as a valuable reagent in specialized organic synthesis. nih.gov Sterically demanding amines are often used as bases or nucleophiles in reactions where selectivity is crucial. The bulky 4,4-dimethylcyclohexyl group can direct the outcome of a reaction by blocking certain reaction pathways, leading to the formation of a specific desired product.

For instance, it could be employed as a catalyst or a ligand in metal-catalyzed reactions, where the steric environment around the metal center can influence the stereoselectivity of the transformation. The synthesis of sterically hindered primary amines is an active area of research, as these compounds are important intermediates in the preparation of pharmaceuticals and other fine chemicals. nih.govresearchgate.net

The primary amine can also be a precursor for the synthesis of other functional groups. For example, it can be converted into isocyanates, which are then used in the synthesis of ureas and carbamates, common motifs in biologically active molecules.

Table 3: Potential Roles of (4,4-Dimethylcyclohexyl)methanamine as a Reagent

Role in Organic Synthesis Description of Application
Sterically Hindered Base Can be used to selectively deprotonate specific acidic protons in a molecule, avoiding side reactions at less hindered sites.
Nucleophile Can participate in nucleophilic substitution or addition reactions where its steric bulk can influence the regioselectivity or stereoselectivity of the reaction.
Ligand in Catalysis Could be used to synthesize ligands for transition metal catalysts, where its steric properties can control the catalyst's activity and selectivity.

| Synthetic Intermediate | Can be transformed into other functional groups like isocyanates or amides to build more complex molecules. |

Analytical Methodologies for Research and Development of 4,4 Dimethylcyclohexyl Methanamine Hcl

Chromatographic Separations for Purity Assessment and Isolation

Chromatography is a cornerstone of analytical chemistry, indispensable for separating the target compound from impurities, starting materials, and by-products. Both gas and liquid chromatography offer powerful solutions for the analysis of (4,4-Dimethylcyclohexyl)methanamine (B1454676) HCl.

Gas Chromatography (GC) with Various Detection Modes

Gas chromatography is a highly effective technique for assessing the purity of volatile and thermally stable compounds like (4,4-Dimethylcyclohexyl)methanamine. However, the direct analysis of primary amines by GC can be challenging due to their polarity, which can lead to peak tailing and adsorption on the column, compromising resolution and accuracy. labrulez.com

To mitigate these issues, derivatization is often employed. This process involves chemically modifying the amine group to reduce its polarity and increase its volatility. Common derivatization strategies for primary amines include:

Silylation: Reacting the amine with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to replace the active hydrogen on the nitrogen with a non-polar trimethylsilyl (TMS) group. phenomenex.com

Acylation: Using reagents like trifluoroacetic anhydride (TFAA) to convert the amine into a less polar and more volatile amide derivative. researchgate.net

Once derivatized, the compound can be effectively analyzed on a variety of capillary columns. A common setup involves a non-polar or medium-polarity column coupled with a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds. For structural confirmation and identification of unknown impurities, a Mass Spectrometry (MS) detector is invaluable. nih.gov

ParameterTypical ConditionPurpose
Column Fused silica capillary column with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5 or equivalent)Provides good resolution for a wide range of compound polarities.
Injector Temperature 250 °CEnsures rapid volatilization of the sample without thermal degradation.
Oven Program Initial temp 60 °C, ramp at 10 °C/min to 280 °CSeparates compounds based on their boiling points and interaction with the stationary phase.
Carrier Gas Helium or HydrogenMobile phase that carries the sample through the column.
Detector Flame Ionization Detector (FID) or Mass Spectrometry (MS)FID provides quantitative data based on carbon content; MS provides structural information for identification.
Derivatization Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Reduces amine polarity to improve peak shape and prevent column adsorption. phenomenex.com

Table 7.1.1: Illustrative Gas Chromatography (GC-FID/MS) Parameters for the Analysis of Derivatized (4,4-Dimethylcyclohexyl)methanamine.

Advanced Titrimetric Methods for Hydrochloride Content Determination

Titrimetry provides a classic, robust, and highly accurate method for determining the hydrochloride content of the amine salt. The principle involves a neutralization reaction where the analyte, the hydrochloride salt of a weak base, is titrated with a strong base of known concentration. bu.edu

Potentiometric titration is the preferred method as it offers higher precision and objectivity compared to colorimetric indicators. agroparistech.fr In this technique, a sample of (4,4-Dimethylcyclohexyl)methanamine HCl is dissolved in a suitable solvent, typically water or an alcohol-water mixture, and titrated with a standardized solution of sodium hydroxide (NaOH). metrohm.com The reaction is as follows:

[C₈H₁₅CH₂NH₃]⁺Cl⁻ + NaOH → C₈H₁₅CH₂NH₂ + NaCl + H₂O

A pH electrode monitors the change in pH as the titrant is added. The equivalence point, where moles of NaOH equal the initial moles of the amine hydrochloride, is identified by the sharp inflection in the titration curve. utexas.edu This allows for a precise calculation of the hydrochloride content and, by extension, the purity of the salt.

Volume of 0.1 M NaOH Added (mL)Measured pH
0.004.50
5.005.85
9.006.75
9.507.10
9.907.80
10.009.50
10.1011.20
10.5011.90
11.0012.15

Table 7.2: Hypothetical Data from a Potentiometric Titration of this compound with 0.1 M NaOH, showing a sharp pH change around the 10.00 mL equivalence point.

Spectrophotometric and Electrochemical Quantification Techniques

Beyond chromatography and titrimetry, spectrophotometric and electrochemical methods offer alternative or complementary approaches for the quantification of this compound.

Spectrophotometric techniques rely on the measurement of light absorption by a colored species. Since the target amine is colorless, a chemical reaction is required to produce a chromophore. A well-established method for primary amines is the ninhydrin test. microbenotes.com Ninhydrin reacts with the primary amine group of (4,4-Dimethylcyclohexyl)methanamine in a buffered, heated solution to produce a deep purple-colored compound known as Ruhemann's purple. analis.com.myorientjchem.org The intensity of the color, measured by its absorbance at a specific wavelength (typically around 570 nm), is directly proportional to the concentration of the amine in the sample, allowing for quantification based on a calibration curve. nih.gov

Electrochemical techniques offer high sensitivity and can be used for direct or indirect quantification.

Indirect Analysis: A common approach involves derivatizing the amine to introduce an electroactive group. For instance, the amine can be reacted with a compound like 2,5-dihydroxybenzaldehyde. researchgate.net The resulting derivative can be analyzed by HPLC with an electrochemical detector, which measures the current produced when the derivative is oxidized at an electrode surface. nih.gov

Direct Analysis: Direct electrochemical oxidation of the primary amine group at a specific electrode surface is also possible. acs.org Techniques like cyclic voltammetry can be used to study the oxidation potential of the amine. This principle can be applied to develop amperometric or potentiometric sensors for quantifying the amine concentration in a solution. nih.gov

TechniquePrincipleTypical Wavelength/PotentialKey Reagents/Setup
Spectrophotometry Formation of a colored complex (Ruhemann's purple) with a chromogenic reagent. orientjchem.org~570 nmNinhydrin, buffered solution (pH ~5-9), heating. analis.com.mynih.gov
Electrochemistry (Indirect) Oxidation of an electroactive derivative at an electrode surface. researchgate.netOxidation potential of +0.5 V to +1.0 V (analyte dependent)Derivatizing agent (e.g., 2,5-dihydroxybenzaldehyde), HPLC system with an electrochemical detector.

Table 7.3: Overview of Spectrophotometric and Electrochemical Quantification Principles for Primary Amines.

Q & A

Q. What are the recommended synthetic routes for (4,4-Dimethylcyclohexyl)methanamine HCl, and how do reaction conditions influence yield?

The synthesis of this compound typically involves halo-decarboxylation or Grignard reagent formation from precursors like 4,4-dimethylcyclohexanecarboxylic acid. For example, 4,4-dimethylcyclohexyl bromide (a key intermediate) is synthesized via halo-decarboxylation under controlled conditions . Reaction solvents significantly impact yields: Grignard reagent formation in diglyme at 60°C improves efficiency compared to ether or THF, which produce coupling byproducts . Catalysts such as acids or bases may also be employed to optimize amine functionalization .

Q. How can researchers validate the purity and structural identity of this compound?

Characterization should combine spectroscopic and chromatographic methods:

  • NMR : To confirm cyclohexyl ring substitution patterns and amine proton environments.
  • Mass Spectrometry : For molecular weight verification (e.g., exact mass 226.1066 g/mol for related analogs) .
  • HPLC/GC : To assess purity, particularly for detecting isomers or residual solvents.
    Refer to PubChem or CAS databases for validated spectral data .

Advanced Research Questions

Q. How do solvent polarity and temperature affect the compound’s stability in catalytic reactions?

The compound’s tertiary amine structure makes it sensitive to polar protic solvents, which may protonate the amine and alter reactivity. Evidence from Grignard synthesis shows that non-polar solvents like diglyme stabilize intermediates at elevated temperatures (60°C), while THF leads to side reactions . For catalytic applications (e.g., in asymmetric synthesis), low-polarity solvents (e.g., DCM) and inert atmospheres are recommended to prevent degradation .

Q. What strategies are effective in isolating stereoisomers of this compound?

Stereoisomer separation requires chiral chromatography or derivatization. For example:

  • Use chiral columns (e.g., Chiralpak® AD-H) with hexane/isopropanol gradients.
  • Derivatize with chiral auxiliaries (e.g., Mosher’s acid) to enhance chromatographic resolution .
    Evidence from related cyclohexylmethanamine analogs highlights challenges in isolating cis/trans isomers due to similar physical properties .

Q. How should researchers address contradictions in reported solubility data for this compound?

Discrepancies in solubility (e.g., in CCl₄ vs. water) may arise from crystallinity or hydrate formation. For instance, anhydrous forms exhibit higher organic solubility, while hydrochloride salts are water-soluble. Experimental protocols should specify hydration states and use techniques like XRPD to confirm crystal forms .

Applications in Scientific Research

Q. What role does this compound play in neurotransmitter pathway studies?

The compound’s amine group enables interaction with neurotransmitter receptors (e.g., serotonin or dopamine receptors). It serves as a structural analog for probing binding affinities via radioligand displacement assays . Comparative studies with cyclohexylamine derivatives can elucidate steric effects on receptor activation .

Q. How is this compound utilized in synthesizing specialty polymers or ligands?

Its rigid cyclohexyl backbone and amine functionality make it a precursor for:

  • Ligands : In asymmetric catalysis (e.g., ruthenium complexes for hydrogenation) .
  • Polymer Crosslinkers : Enhancing thermal stability in epoxy resins .

Analytical and Safety Considerations

Q. What analytical techniques are critical for detecting trace impurities in this compound?

  • ICP-MS : To quantify heavy metal residues from catalysts.
  • FTIR : For identifying carbonyl or hydroxyl contaminants from incomplete reactions .
  • TGA : To assess thermal decomposition profiles, critical for industrial-scale safety .

Q. What safety protocols are essential when handling this compound?

  • PPE : Gloves, goggles, and lab coats to prevent skin/eye contact (H315/H318 hazards) .
  • Ventilation : Use fume hoods to avoid inhalation (H335 risk) .
  • First Aid : Immediate rinsing for eye exposure and medical consultation for ingestion .

Comparative and Mechanistic Studies

Q. How does the 4,4-dimethyl substitution influence reactivity compared to unsubstituted cyclohexylmethanamine?

The dimethyl groups increase steric hindrance, reducing nucleophilicity but enhancing stability against oxidation. This substitution also lowers solubility in aqueous media, necessitating solvent optimization for reactions .

Q. What databases or tools are recommended for predicting the compound’s metabolic or environmental fate?

Leverage PubChem’s PISTACHIO and REAXYS databases for biodegradation pathways and ecotoxicity predictions . For metabolic studies, BKMS_METABOLIC provides enzyme interaction data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.